6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
Description
6-Benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound featuring a fused imidazole and quinazoline core. The benzyl substituent at position 6 distinguishes it from other derivatives in the imidazoquinazoline family.
Properties
IUPAC Name |
6-benzyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17-19-11-10-18-16(19)14-8-4-5-9-15(14)20(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEXVPJJYLCVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzylamine with benzaldehyde to form an intermediate Schiff base, which then undergoes cyclization with isocyanates or carbodiimides to yield the desired imidazoquinazoline structure.
Reaction Conditions:
Temperature: Typically, the reactions are carried out at elevated temperatures ranging from 80°C to 150°C.
Solvents: Common solvents include ethanol, methanol, or dimethylformamide (DMF).
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be used to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon (for hydrogenation reactions).
Major Products
The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Investigated for its anticancer properties, showing promise in inhibiting the growth of various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent.
Comparison with Similar Compounds
The pharmacological and chemical profiles of 6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one can be contextualized by comparing it to structurally related imidazoquinazolinones and other fused heterocycles. Key differences in substituents, functional groups, and ring systems are critical determinants of bioactivity and reactivity.
Structural and Functional Group Variations
Table 1: Structural Comparison of Selected Imidazoquinazolinones
Key Observations:
Thione-containing derivatives (e.g., 5-thioxo in and ) exhibit distinct reactivity, such as susceptibility to hydrolysis or nucleophilic substitution, which is absent in the ketone-containing target compound .
Biological Activity: Compounds with bulky substituents (e.g., cyclohexylmethyl in ) show antitumor activity via apoptosis induction, whereas simpler derivatives like the 2-methyl analog in display antimicrobial properties . Triazoloquinazolinones () exhibit broader activity spectra (e.g., anti-asthmatic, anti-HIV) due to their nitrogen-rich fused ring system, contrasting with the imidazoquinazolinone core’s focus on CNS or antimicrobial targets .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 3-(Cyclohexylmethyl)-8,9-dimethoxy-5-thioxo analog | 2-{[4-(4-Fluorophenyl)piperazino]methyl} analog |
|---|---|---|---|
| Molecular Weight | ~349.4 g/mol (estimated) | 373.47 g/mol | ~450 g/mol (estimated) |
| Solubility | Low (predicted due to aromaticity) | Moderate (enhanced by thione and methoxy groups) | Low (high lipophilicity) |
| Key Functional Groups | Benzyl, ketone | Thione, methoxy, cyclohexylmethyl | Piperazino-methyl, fluorophenyl |
| Stability | Stable under neutral conditions | Prone to hydrolysis under acidic/basic conditions | Sensitive to oxidative degradation |
Key Observations:
- The thione group in analogs () increases polarity and solubility compared to the ketone in the target compound but reduces stability under hydrolytic conditions .
- Piperazino-methyl derivatives () may exhibit improved solubility in polar solvents due to the basic piperazine moiety, though this is offset by higher molecular weight .
Biological Activity
6-benzyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a quinazoline core with an imidazole ring, which is known to contribute to various biological activities.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymes : It acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
- Antiproliferative Effects : The compound has shown significant antiproliferative activity against various cancer cell lines, including K562 (chronic myeloid leukemia) and Hut78 (T-cell lymphoma) .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| PI3K Inhibition | K562 | 0.5 | |
| HDAC Inhibition | Hut78 | 0.8 | |
| Antiproliferative Activity | Various Cancer Lines | 0.7 - 1.0 |
Case Studies
-
Dual Inhibitor Development :
A study designed dual inhibitors targeting both PI3K and HDAC demonstrated that derivatives of imidazoquinazolines could effectively reduce cell viability in cancer models. The synthesized compounds exhibited promising results in inhibiting tumor growth in vivo . -
Structure-Activity Relationship (SAR) :
Research into the SAR of similar compounds revealed that modifications at the benzyl position significantly influenced biological activity. The presence of electron-withdrawing groups enhanced the inhibitory potency against PI3K .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
